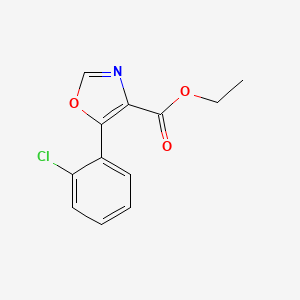
2-Formyl-5-(3-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% (2F5HP) is a phenolic compound that has been studied extensively in the fields of biochemistry, physiology, and medicinal chemistry. It is a relatively simple molecule with a molecular weight of 204.2 g/mol and a melting point of 116-118°C. It has a wide range of applications in scientific research and is used in a variety of laboratory experiments.
Wirkmechanismus
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is thought to act as an inhibitor of the enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is involved in the metabolism of many drugs and is responsible for the breakdown of many toxins in the body. By inhibiting this enzyme, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% may reduce the toxicity of certain drugs and environmental pollutants.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain types of cancer cells. It has also been shown to reduce inflammation and increase the production of antioxidant enzymes. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% is a relatively simple molecule and is relatively easy to synthesize and purify. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be toxic in high concentrations and should be handled with caution.
Zukünftige Richtungen
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has a wide range of potential applications in the fields of biochemistry, physiology, and medicinal chemistry. Possible future directions for research include the study of its effects on other enzymes, the development of new drug targets, and the investigation of its potential therapeutic applications. Additionally, further research could be conducted to determine the optimal concentrations of 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% for various laboratory experiments.
Synthesemethoden
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% can be synthesized through the condensation of sodium phenoxide and 4-hydroxybenzaldehyde in the presence of formic acid. The reaction is carried out at a temperature of 80°C and is typically completed in less than two hours. The product can then be isolated and purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein folding, and the identification of novel drug targets. It can also be used to study the effects of oxidative stress on cells and tissues. Additionally, 2-Formyl-5-(3-hydroxyphenyl)phenol, 95% has been used to study the effects of environmental pollutants on the human body.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNLAJTMZELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626529 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-hydroxyphenyl)phenol | |
CAS RN |
1261984-97-7 |
Source


|
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














